
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
Descripción general
Descripción
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN is a small molecule that belongs to the class of acrylamide derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate gene expression. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has also been found to exhibit antifungal activity against several fungal strains. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been shown to induce the expression of several tumor suppressor genes and inhibit the expression of oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to exhibit potent anticancer and anti-inflammatory activities at low concentrations. However, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has some limitations for lab experiments. It is relatively unstable in solution and requires careful handling. Moreover, the mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, which makes it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research on 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide. One direction is to investigate the potential therapeutic applications of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide in various diseases, including cancer and inflammation. Moreover, the mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide needs to be further elucidated to design more effective experiments to investigate its effects. Another direction is to design and synthesize analogs of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide to improve its potency and selectivity. Finally, the development of new methods for the synthesis and purification of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. The mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its easy synthesis and potent activities at low concentrations. However, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has some limitations, including its instability in solution and the need for further elucidation of its mechanism of action. Several future directions for the research on 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide include investigating its potential therapeutic applications, designing and synthesizing analogs, and developing new methods for its synthesis and purification.
Aplicaciones Científicas De Investigación
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the production of inflammatory cytokines and reduce the inflammation response in several animal models.
Propiedades
IUPAC Name |
(E)-3-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-5-4-14-22-15-18)13-10-17-8-11-20(12-9-17)19-6-2-1-3-7-19/h1-15H,16H2,(H,23,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMJVQIBDHOTTQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



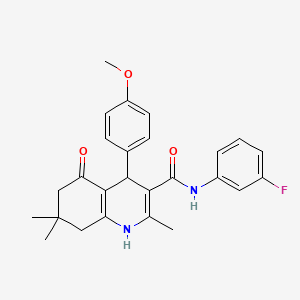
![1-(diethylamino)-3-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3941926.png)
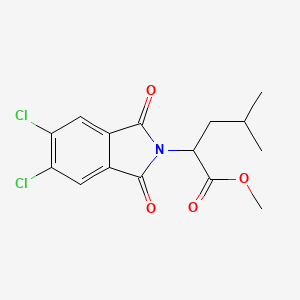
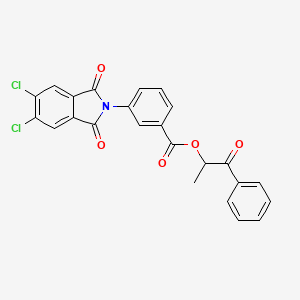
![4,5-dimethoxy-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3941943.png)
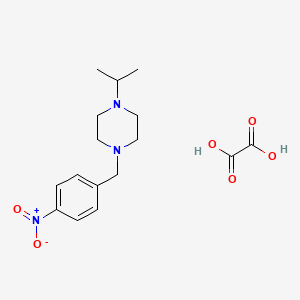
![8-[(4Z)-hept-4-en-1-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3941957.png)
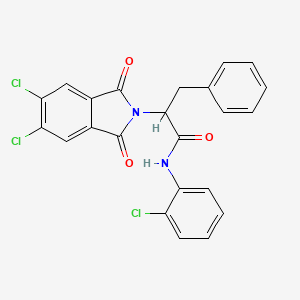
![N-(3-chloro-4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3941973.png)
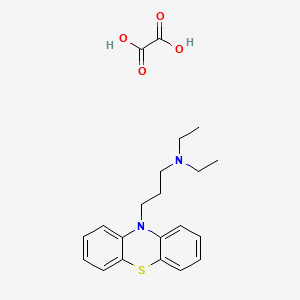
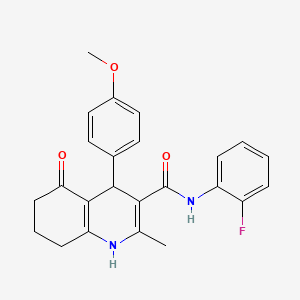

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3942014.png)